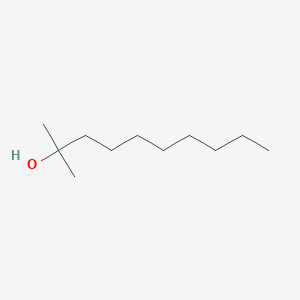

2-Methyl-2-decanol

CAS No.: 3396-02-9

Cat. No.: VC2482559

Molecular Formula: C11H24O

Molecular Weight: 172.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3396-02-9 |

|---|---|

| Molecular Formula | C11H24O |

| Molecular Weight | 172.31 g/mol |

| IUPAC Name | 2-methyldecan-2-ol |

| Standard InChI | InChI=1S/C11H24O/c1-4-5-6-7-8-9-10-11(2,3)12/h12H,4-10H2,1-3H3 |

| Standard InChI Key | WTXBAYPZJKPZHX-UHFFFAOYSA-N |

| SMILES | CCCCCCCCC(C)(C)O |

| Canonical SMILES | CCCCCCCCC(C)(C)O |

Introduction

2-Methyl-2-decanol, also known as 2-methyldecan-2-ol, is an organic compound with the molecular formula C₁₁H₂₄O. It is classified as a secondary alcohol due to the hydroxyl group (-OH) being attached to the second carbon of a decane chain, which also bears a methyl group . This compound exhibits unique physical and chemical properties, making it valuable in various industrial applications.

Synthesis Methods

2-Methyl-2-decanol can be synthesized through several methods:

-

Grignard Reaction: This involves the reaction of 1-bromodecane with methylmagnesium bromide, followed by hydrolysis.

-

Hydroformylation: This method involves the hydroformylation of 1-decene to form 2-methyl-2-decanal, which is then reduced to 2-methyl-2-decanol.

Applications

2-Methyl-2-decanol has several applications across various fields:

-

Chemistry: It is used as a solvent and intermediate in organic synthesis.

-

Biology: It is employed in studies related to lipid metabolism and enzyme interactions.

-

Industrial Applications: Its unique properties make it suitable for various industrial processes.

Biological Activity

In biological contexts, 2-methyl-2-decanol has been studied for its potential effects on lipid metabolism and enzyme interactions. Its structure allows it to influence membrane fluidity and permeability, affecting cellular processes. It may also serve as a model compound for studying enzyme-catalyzed reactions due to its ability to form hydrogen bonds and interact with biological molecules.

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Key Differences |

|---|---|---|

| 1-Decanol | Straight-chain alcohol with no methyl substitution | Lacks the methyl group at the second carbon |

| 2-Methyl-1-decanol | Hydroxyl group on the first carbon | Hydroxyl group is at the first carbon |

| 3-Methyl-3-decanol | Methyl substitution at the third carbon | Different position of the hydroxyl group |

| 3-Methyl-1-dodecanol | Longer chain alcohol with methyl at third position | Contains more carbon atoms |

Research Findings

Recent research highlights the versatility of 2-methyl-2-decanol in organic synthesis and industrial chemistry. Its interactions with molecular targets in biological systems facilitate hydrogen bonding, influencing solubility and reactivity. In enzyme studies, it may act as both a substrate and an inhibitor, providing insights into enzyme kinetics and mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume